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Introduction
2,5-Dimethylcyclohexanone is a fascinating and versatile cyclic ketone that serves as a

valuable building block in organic synthesis. Its deceptively simple structure, featuring a six-

membered ring with a carbonyl group and two methyl substituents, belies a rich

stereochemistry and conformational landscape that can be strategically exploited to construct

complex molecular architectures. The presence of two stereogenic centers at the C2 and C5

positions gives rise to cis and trans diastereomers, each with distinct conformational

preferences and reactivity profiles. This inherent three-dimensionality makes 2,5-
dimethylcyclohexanone an attractive scaffold for the synthesis of natural products, fragrance

compounds, and, notably, pharmacologically active molecules. Its rigid, yet tunable, framework

allows for the precise spatial orientation of functional groups, a critical aspect in the design of

molecules intended to interact with specific biological targets. This guide provides a

comprehensive overview of the synthesis, stereochemistry, and synthetic applications of 2,5-
dimethylcyclohexanone, with a particular focus on its role as a ketonic scaffold in the

development of novel cyclic systems relevant to drug discovery.

Physicochemical and Spectroscopic Properties
2,5-Dimethylcyclohexanone is a colorless to light-yellow liquid with a characteristic ketonic

odor.[1] Its physical and spectroscopic properties are essential for its identification and
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characterization in a laboratory setting. A summary of these properties is presented in the

tables below.

Table 1: Physicochemical Properties of 2,5-
Dimethylcyclohexanone

Property Value Reference(s)

CAS Number 932-51-4 [1]

Molecular Formula C₈H₁₄O [1]

Molecular Weight 126.20 g/mol [1]

Boiling Point 174-176 °C [2]

Density 0.925 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.447 [2]

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃,
400 MHz)

Isomer Proton
Predicted Chemical Shift
(ppm)

cis-2,5-Dimethylcyclohexanone CH₃ (C2) 0.95 (d)

CH₃ (C5) 0.90 (d)

Ring Protons 1.20 - 2.50 (m)

trans-2,5-

Dimethylcyclohexanone
CH₃ (C2) 1.05 (d)

CH₃ (C5) 0.85 (d)

Ring Protons 1.10 - 2.60 (m)

Note: Predicted data is based on computational models and may vary from experimental

values.
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Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
Isomer Carbon

Chemical Shift
(ppm)

Reference

cis-2,5-

Dimethylcyclohexanon

e

C=O ~212 [3]

CH-CH₃ (C2) ~45 [3]

CH-CH₃ (C5) ~35 [3]

CH₂ ~34, ~32, ~25 [3]

CH₃ (C2) ~15 [3]

CH₃ (C5) ~20 [3]

trans-2,5-

Dimethylcyclohexanon

e

C=O ~212 Predicted

CH-CH₃ (C2) ~46 Predicted

CH-CH₃ (C5) ~36 Predicted

CH₂ ~35, ~33, ~26 Predicted

CH₃ (C2) ~16 Predicted

CH₃ (C5) ~21 Predicted

Note: Data for the trans isomer is predicted based on established substituent effects.

Stereochemistry and Conformational Analysis
The stereochemical and conformational properties of 2,5-dimethylcyclohexanone are central

to its utility as a synthetic scaffold. The molecule exists as two diastereomers: cis-2,5-
dimethylcyclohexanone and trans-2,5-dimethylcyclohexanone. Each of these

diastereomers can exist in two rapidly interconverting chair conformations. The relative stability

of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions.
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The energetic cost of placing a substituent in an axial position on a cyclohexane ring is known

as its "A-value". For a methyl group, the A-value is approximately 1.7 kcal/mol.[4][5][6] This

value represents the Gibbs free energy difference between the axial and equatorial

conformations of methylcyclohexane.

cis-2,5-Dimethylcyclohexanone: In the cis isomer, one methyl group is oriented "up" and the

other is also "up" relative to the plane of the ring. In a chair conformation, this translates to one

axial and one equatorial methyl group. Upon ring-flipping, the axial methyl group becomes

equatorial, and the equatorial methyl group becomes axial. As a result, both chair

conformations of the cis isomer have one axial and one equatorial methyl group, making them

energetically equivalent.

trans-2,5-Dimethylcyclohexanone: In the trans isomer, one methyl group is "up" and the other

is "down". This leads to two possible chair conformations: one with both methyl groups in

equatorial positions (diequatorial) and another with both methyl groups in axial positions

(diaxial). The diequatorial conformer is significantly more stable as it avoids the destabilizing

1,3-diaxial interactions present in the diaxial conformer. The energy difference between these

two conformers is approximately 2 x 1.7 kcal/mol = 3.4 kcal/mol, heavily favoring the

diequatorial conformation at equilibrium.

cis-2,5-Dimethylcyclohexanone Conformation

hylcyclohexanone Conformational Equilibrium

axial-equatorial

equatorial-axial

Ring Flip
(ΔG ≈ 0 kcal/mol)

diequatorial (more stable)

diaxial (less stable)

Ring Flip
(ΔG ≈ 3.4 kcal/mol)
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Figure 1: Conformational equilibria of cis- and trans-2,5-dimethylcyclohexanone.
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Experimental Protocols
Synthesis of 2,5-Dimethylcyclohexanone via Catalytic
Hydrogenation of 3,5-Dimethylphenol
A common and efficient method for the synthesis of 2,5-dimethylcyclohexanone is the

catalytic hydrogenation of 3,5-dimethylphenol. This reaction typically proceeds in high yield and

can be controlled to favor the formation of the ketone over the corresponding alcohol.
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Figure 2: Experimental workflow for the synthesis of 2,5-dimethylcyclohexanone.

Materials:
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3,5-Dimethylphenol

Palladium on carbon (5% Pd/C)

Isopropanol (or other suitable solvent)

Hydrogen gas

High-pressure autoclave (e.g., Parr hydrogenator)

Filtration apparatus

Rotary evaporator

Vacuum distillation apparatus

Procedure:

In a high-pressure autoclave, a solution of 3,5-dimethylphenol in isopropanol is prepared.

A catalytic amount of 5% Pd/C is added to the solution.

The autoclave is sealed and purged several times with hydrogen gas to remove any air.

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and

heated to the reaction temperature (e.g., 100-150 °C).

The reaction mixture is stirred vigorously for a specified time (e.g., 6-24 hours) or until

hydrogen uptake ceases.

After cooling to room temperature and venting the excess hydrogen, the reaction mixture is

filtered to remove the Pd/C catalyst.

The solvent is removed from the filtrate by rotary evaporation.

The crude product is purified by vacuum distillation to yield 2,5-dimethylcyclohexanone as

a mixture of cis and trans isomers.
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Robinson Annulation using a 2,5-
Dimethylcyclohexanone Scaffold
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that utilizes a

ketone and a methyl vinyl ketone (or a surrogate) to construct a six-membered ring.[5] 2,5-
Dimethylcyclohexanone can serve as the ketone component in this reaction, leading to the

formation of a bicyclic system with the potential for further elaboration into complex polycyclic

structures.

Materials:

2,5-Dimethylcyclohexanone

Methyl vinyl ketone

Base (e.g., sodium ethoxide, potassium hydroxide)

Ethanol (or other suitable solvent)

Apparatus for reflux and inert atmosphere

Procedure:

A solution of 2,5-dimethylcyclohexanone in ethanol is prepared in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

The base is added to the solution, and the mixture is stirred to generate the enolate of 2,5-
dimethylcyclohexanone.

Methyl vinyl ketone is added dropwise to the reaction mixture.

The reaction is then heated to reflux and monitored by a suitable technique (e.g., TLC or GC)

until the starting materials are consumed.

Upon completion, the reaction is cooled, and the solvent is removed under reduced

pressure.
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The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and

washed with water and brine.

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered,

and concentrated.

The crude product can be purified by column chromatography or distillation to yield the

corresponding octahydronaphthalenone derivative.

Applications in Drug Development and Bioactive
Molecule Synthesis
The 2,5-dimethylcyclohexanone scaffold is a valuable starting point for the synthesis of

various bioactive molecules. Its rigid cyclic structure allows for the creation of compounds with

well-defined three-dimensional shapes, which is crucial for effective interaction with biological

targets.

Synthesis of Antimalarial Tetraoxanes
A significant application of cyclohexanone derivatives in medicinal chemistry is in the synthesis

of 1,2,4,5-tetraoxanes, which are a class of compounds with potent antimalarial activity.[4][7]

These compounds are believed to exert their antimalarial effect through a mechanism similar to

that of artemisinin, which involves the iron-mediated cleavage of the endoperoxide bridge to

generate reactive oxygen species that are toxic to the malaria parasite.[3][6][8]

The synthesis of tetraoxanes can be achieved by the acid-catalyzed reaction of a ketone, such

as a derivative of 2,5-dimethylcyclohexanone, with hydrogen peroxide. The resulting spiro-

fused tetraoxane can be further functionalized to optimize its pharmacological properties.

Mechanism of Action of Related Endoperoxide
Antimalarials
The mechanism of action of artemisinin and its synthetic analogs, such as tetraoxanes, is

complex and involves multiple cellular pathways. A key step is the activation of the

endoperoxide bridge by heme-derived ferrous iron within the malaria parasite, leading to the
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formation of cytotoxic carbon-centered radicals.[6][8] These radicals can then alkylate and

damage a variety of parasite proteins and other biomolecules, leading to parasite death.

Furthermore, artemisinin and its derivatives have been shown to modulate several signaling

pathways, including NF-κB, Jak/STAT, and mTOR pathways, which are involved in

inflammation and cell survival.[4][5] This suggests that in addition to their direct parasiticidal

activity, these compounds may also exert their therapeutic effects by modulating the host's

immune response.
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Figure 3: Simplified signaling pathways associated with artemisinin-like antimalarials.

Conclusion
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2,5-Dimethylcyclohexanone represents a powerful and versatile scaffold in the toolkit of the

modern organic and medicinal chemist. Its rich stereochemistry and well-defined

conformational preferences provide a robust platform for the construction of complex cyclic and

polycyclic systems. The ability to strategically introduce functional groups with precise spatial

control makes it an ideal starting point for the synthesis of molecules with tailored biological

activities. From the creation of potent antimalarial tetraoxanes to its potential role in the

synthesis of other bioactive natural products and their analogs, 2,5-dimethylcyclohexanone
continues to be a scaffold of significant interest. The detailed experimental protocols and an

understanding of its underlying chemical principles provided in this guide aim to facilitate

further exploration and exploitation of this valuable ketonic building block in the pursuit of novel

therapeutics and other advanced functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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